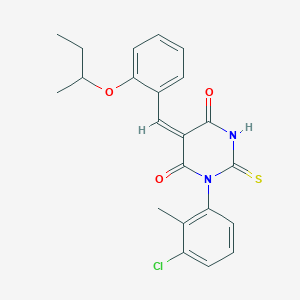
N-(4-chloro-2,5-dimethoxyphenyl)-2-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-(methylthio)benzamide (also known as 25C-NBOMe) is a synthetic phenethylamine that belongs to the 2C family of psychedelics. It was first synthesized in 2003 by Ralf Heim, a German chemist. 25C-NBOMe is a potent agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of the drug. In recent years, 25C-NBOMe has gained popularity as a recreational drug, but it also has potential applications in scientific research.
Mécanisme D'action
25C-NBOMe is a potent agonist of the 5-HT2A receptor, which means that it binds to and activates this receptor. When activated, the 5-HT2A receptor triggers a cascade of biochemical events that lead to the psychedelic effects of the drug. These effects include altered perception, thought, and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 25C-NBOMe are similar to those of other psychedelics, such as LSD and psilocybin. The drug alters the activity of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This leads to changes in perception, mood, and thought processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 25C-NBOMe in scientific research is its potency. The drug is highly selective for the 5-HT2A receptor, which means that it can be used to study the effects of this receptor without affecting other receptors in the brain. However, one limitation of using 25C-NBOMe is its potential for toxicity. The drug has been associated with a number of adverse effects, including seizures, cardiovascular problems, and even death.
Orientations Futures
There are several future directions for research on 25C-NBOMe. One area of interest is the development of new drugs that target the 5-HT2A receptor. Another area of interest is the study of the long-term effects of 25C-NBOMe on the brain and behavior. Additionally, researchers may investigate the potential therapeutic applications of 25C-NBOMe, such as in the treatment of mood disorders or addiction.
Méthodes De Synthèse
The synthesis of 25C-NBOMe involves a multi-step process that starts with the reaction of 2,5-dimethoxyphenethylamine with thionyl chloride to form 2,5-dimethoxyphenethylamine hydrochloride. This is then reacted with 4-chlorobenzoyl chloride to form 4-chloro-2,5-dimethoxyphenethylamine benzoyl chloride. The final step involves the reaction of this compound with methylthioaniline to form 25C-NBOMe.
Applications De Recherche Scientifique
25C-NBOMe has potential applications in scientific research as a tool for studying the 5-HT2A receptor and its role in the brain. The 5-HT2A receptor is involved in a range of physiological processes, including mood regulation, perception, and cognition. By studying the effects of 25C-NBOMe on the 5-HT2A receptor, researchers can gain a better understanding of these processes.
Propriétés
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-20-13-9-12(14(21-2)8-11(13)17)18-16(19)10-6-4-5-7-15(10)22-3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEWAYVQWYLNEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2SC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chloro-6-methoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5311466.png)
![4-benzoyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5311472.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl benzoate](/img/structure/B5311489.png)
![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5311510.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(1-methyl-1H-indol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5311534.png)
![3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5311539.png)

![3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5311557.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(3-isoxazolylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5311558.png)

![3-[({1-[(methylsulfonyl)acetyl]piperidin-3-yl}oxy)methyl]pyridine](/img/structure/B5311577.png)

![N~1~,N~3~-dimethyl-N~3~-(methylsulfonyl)-N~1~-[(3-methyl-2-thienyl)methyl]-beta-alaninamide](/img/structure/B5311588.png)
![methyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5311594.png)